molecular formula C32H50O4 B081760 3-O-Acetyl-betulinic acid CAS No. 10376-50-8

3-O-Acetyl-betulinic acid

Numéro de catalogue: B081760
Numéro CAS: 10376-50-8
Poids moléculaire: 498.7 g/mol
Clé InChI: ACWNTJJUZAIOLW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-O-Acetyl-betulinic acid is a complex organic compound. It is a natural product found in various plants such as Ficus microcarpa and Eucalyptus globulus. This compound belongs to the class of triterpenoids, which are known for their diverse biological activities .

Méthodes De Préparation

The synthesis of 3-O-Acetyl-betulinic acid involves multiple steps. The synthetic routes typically start with the extraction of betulinic acid from natural sources, followed by acetylation to form acetylbetulinic acid . The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine . Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities .

Analyse Des Réactions Chimiques

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the acetyloxy group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Applications De Recherche Scientifique

Anticancer Activity

3-O-Acetyl-betulinic acid exhibits significant anticancer properties, making it a subject of extensive research. Various studies have demonstrated its effectiveness against several cancer cell lines:

  • Cytotoxicity Studies : Research indicates that this compound shows improved cytotoxicity compared to betulinic acid itself. In vitro studies revealed that it has an IC50 value of less than 10 µg/mL against human lung carcinoma (A549) cells and demonstrates better activity than unmodified betulinic acid against ovarian cancer cells (CAOV3) .
  • Mechanisms of Action : The compound induces apoptosis in cancer cells through distinct morphological changes, including DNA fragmentation and membrane blebbing. It also disrupts mitochondrial functions, leading to increased reactive oxygen species (ROS) production, which is crucial for triggering apoptosis .
  • Broad Spectrum : Beyond lung and ovarian cancers, this compound has shown efficacy against various malignancies, including melanoma, glioblastoma, and leukemia . Its ability to selectively target cancer cells while sparing normal cells enhances its therapeutic potential.

Anti-Inflammatory Properties

In addition to its anticancer effects, this compound possesses anti-inflammatory properties:

  • Inhibition of Inflammatory Mediators : Studies have shown that this compound can significantly reduce inflammation in animal models. For instance, it inhibited the release of pro-inflammatory cytokines and reduced edema in models of induced inflammation .
  • Protective Effects : The compound has been reported to protect against oxidative stress-related damage by enhancing the activity of antioxidant enzymes and reducing lipid peroxidation . This suggests its potential use in treating inflammatory diseases.

Other Pharmacological Activities

This compound's applications extend beyond oncology and inflammation:

  • Antiviral Activity : Similar to betulinic acid, this derivative exhibits antiviral properties against HIV and herpes simplex virus type 1 (HSV-1), making it a candidate for further exploration in antiviral therapies .
  • Antimalarial Effects : Some studies have indicated that derivatives of betulinic acid, including this compound, may possess antimalarial activity, showcasing their potential in treating malaria .

Synthesis and Characterization

The synthesis of this compound typically involves enzymatic methods using lipases for acylation reactions. The use of lipase from Candida antarctica has been reported to yield high purity and efficiency . Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to characterize the compound thoroughly.

Data Summary Table

Application AreaFindingsReferences
Anticancer ActivityIC50 < 10 µg/mL against A549; induces apoptosis
Anti-InflammatoryReduces edema; inhibits pro-inflammatory cytokines
AntiviralEffective against HIV and HSV-1
AntimalarialPotential activity against malaria parasites
SynthesisEnzymatic synthesis using Candida antarctica lipase

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in A549 and CAOV3 cell lines compared to control groups. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Case Study 2: Anti-inflammatory Mechanisms

In a model of induced paw edema in mice, administration of this compound resulted in a marked reduction in inflammation markers. This suggests its potential application in treating inflammatory diseases such as arthritis.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, betulinic acid, a related compound, induces apoptosis in tumor cells by activating the mitochondrial pathway of apoptosis . This mechanism is independent of p53 and CD95, making it a unique pathway for inducing cell death . The compound also exhibits TGR5 agonist activity, which is significant in various biological processes .

Comparaison Avec Des Composés Similaires

Similar compounds to 3-O-Acetyl-betulinic acid include:

    Betulinic acid: Known for its anticancer properties and similar structure.

    Acetyl betulinaldehyde: Another derivative with potential biological activities.

    Lup-20(29)-en-28-al, 3-(trimethylsilyl)oxy: A related compound with similar structural features. The uniqueness of this compound lies in its specific functional groups and the biological activities it exhibits.

Activité Biologique

3-O-Acetyl-betulinic acid (3-O-Ac-BA) is a derivative of betulinic acid, a naturally occurring pentacyclic triterpene found in various plants, particularly birch trees. This compound has garnered significant attention due to its diverse biological activities, especially its anticancer properties. This article reviews the biological activity of 3-O-Ac-BA, focusing on its mechanisms of action, efficacy against different cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the acetylation at the C-3 position of the betulinic acid molecule. The structural modifications enhance its solubility and bioavailability, which are critical for its therapeutic efficacy. Spectroscopic data confirm the presence of distinct functional groups that contribute to its biological activity.

Property Value
Molecular FormulaC₃₁H₄₈O₃
Molecular Weight480.70 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of 3-O-Ac-BA against various human cancer cell lines:

  • Cytotoxicity : Research indicates that 3-O-Ac-BA exhibits significant cytotoxicity with an IC₅₀ value of less than 10 µg/ml against the A549 lung cancer cell line, outperforming betulinic acid itself .
  • Mechanisms of Action : The compound induces apoptosis through mitochondrial pathways, leading to the release of cytochrome c and activation of caspases . It has been shown to upregulate pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2), confirming its role in promoting programmed cell death .
  • Comparative Efficacy : In comparative studies, 3-O-Ac-BA has shown enhanced activity against various cancer types, including ovarian (CAOV3) and colorectal adenocarcinoma (DLD-1) cells .

Table: Cytotoxicity of this compound Against Various Cancer Cell Lines

Cell Line IC₅₀ (µg/ml) Type of Cancer
A549<10Lung carcinoma
CAOV3>10Ovarian carcinoma
DLD-1>10Colorectal adenocarcinoma
MCF-7<10Breast adenocarcinoma

Case Studies

Several case studies highlight the therapeutic potential of 3-O-Ac-BA:

  • Study on Lung Cancer : A study reported that treatment with 3-O-Ac-BA resulted in a significant reduction in cell viability in A549 cells, demonstrating its potential as a therapeutic agent for lung cancer .
  • Ovarian Cancer Research : In another investigation, while 3-O-Ac-BA showed less potency than other derivatives against ovarian cancer cells, it still exhibited notable cytotoxic effects compared to untreated controls, suggesting it could be used in combination therapies .

Additional Biological Activities

Beyond its anticancer properties, 3-O-Ac-BA exhibits other biological activities:

Propriétés

IUPAC Name

9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O4/c1-19(2)21-11-16-32(27(34)35)18-17-30(7)22(26(21)32)9-10-24-29(6)14-13-25(36-20(3)33)28(4,5)23(29)12-15-31(24,30)8/h21-26H,1,9-18H2,2-8H3,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWNTJJUZAIOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302661
Record name 3-(acetyloxy)lup-20(29)-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10376-50-8
Record name Acetylbetulinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(acetyloxy)lup-20(29)-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Betulinic acid, 100 mg (0.22 mmoles) was added to a solution containing 4 mg of 4-dimethylaminopyridine (DMAP) and 0.5 ml of (CH3CO)2O in 5 ml of CH2Cl2. After 2 hrs CH2Cl2 was removed in vacuo, and the remaining residue stirred with 25 ml of water. During the stirring enough of K2CO3 was added to decompose an excess of acetic anhydride, after which the reaction mixture was extracted with 25 ml of CH2Cl2. The extract was evaporated to dryness and the resulting solid crystallized from MeOH to give 104 mg of acetylbetulinic acid as white crystals, m.p. 285° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
4 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The method of claim 12 wherein the overall yield of the α-isomer of betulinic acid from betulin is greater than 50%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
betulin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-O-Acetyl-betulinic acid
Reactant of Route 2
Reactant of Route 2
3-O-Acetyl-betulinic acid
Reactant of Route 3
Reactant of Route 3
3-O-Acetyl-betulinic acid
Reactant of Route 4
3-O-Acetyl-betulinic acid
Reactant of Route 5
3-O-Acetyl-betulinic acid
Reactant of Route 6
3-O-Acetyl-betulinic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.